DCG066 - 494786-13-9

DCG066

Catalog Number: EVT-265257
CAS Number: 494786-13-9
Molecular Formula: C30H31F6N3O2
Molecular Weight: 579.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DCG066 is a G9a inhibitor. DCG066 can bind directly to G9a and inhibit methyltransferase activity in vitro. It displays low cytotoxicity in leukemia cell lines with high levels of G9a expression, including K562.
Source and Classification

DCG066 has been synthesized in laboratory settings, specifically designed to explore its efficacy against certain types of cancer. It falls under the category of thiazole derivatives and is characterized by its unique benzimidazole core, which is known for various biological activities. The classification of DCG066 can be summarized as follows:

  • Type: Small molecule
  • Category: Thiazole derivative
  • Potential Applications: Anticancer agent
Synthesis Analysis

Methods and Technical Details

The synthesis of DCG066 involves several key steps, typically starting from commercially available precursors. The general synthetic route includes:

  1. Formation of Thiazole Rings: The initial step involves the condensation of appropriate aldehydes with thioamides to form thiazole rings.
  2. Benzimidazole Synthesis: This is achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
  3. Final Coupling Reaction: The final step involves the coupling of the thiazole derivative with the benzimidazole to yield DCG066.

Technical details include the use of various reagents such as trifluoromethyl-substituted phenyl groups and careful control of reaction conditions (temperature, solvent choice) to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure and Data

DCG066 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The key features include:

  • Molecular Formula: C18H15F3N4S2
  • Molecular Weight: 408.56 g/mol
  • Key Functional Groups: Benzimidazole, thiazole, trifluoromethyl group

The three-dimensional structure can be analyzed using X-ray crystallography or NMR spectroscopy, providing insights into its conformational flexibility and potential binding sites.

Chemical Reactions Analysis

Reactions and Technical Details

DCG066 can participate in various chemical reactions due to its functional groups. Notable reactions include:

  1. Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic attack under specific conditions.
  2. Electrophilic Aromatic Substitution: The aromatic rings in DCG066 are susceptible to electrophilic substitution reactions, which can modify the compound for enhanced activity.
  3. Hydrolysis Reactions: Under acidic or basic conditions, hydrolysis may occur, affecting the stability and activity of DCG066.

Each reaction pathway requires careful optimization to maximize yield while minimizing by-products.

Mechanism of Action

Process and Data

The mechanism through which DCG066 exerts its biological effects primarily involves inhibition of specific protein kinases associated with cancer cell proliferation. Key aspects include:

  • Target Identification: DCG066 has shown affinity for certain kinases involved in cell signaling pathways that regulate growth and survival.
  • Inhibition Mechanism: The binding of DCG066 to these kinases prevents their activation, leading to reduced proliferation and increased apoptosis in cancer cells.

Data from in vitro studies suggest that DCG066 effectively reduces cell viability in various cancer cell lines, indicating its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of DCG066 are crucial for understanding its behavior in biological systems:

  • Solubility: Moderate solubility in organic solvents; limited solubility in water.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to basic environments.
  • Melting Point: Approximately 150-155 °C (exact values may vary based on purity).

These properties influence the formulation and delivery methods for potential therapeutic applications.

Applications

Scientific Uses

DCG066 holds promise for various scientific applications, particularly in cancer research:

  • Anticancer Research: Investigated for its ability to inhibit tumor growth in preclinical models.
  • Drug Development: Serves as a lead compound for further structural modifications aimed at enhancing efficacy and reducing toxicity.
  • Biochemical Studies: Utilized to elucidate signaling pathways involved in cancer progression.

The ongoing research into DCG066 aims to better understand its full therapeutic potential and optimize its use in clinical settings.

Epigenetic Context and Rationale for G9a Targeting

Role of Histone Methylation in Transcriptional Regulation

Histone methylation is a fundamental epigenetic mechanism governing gene expression patterns without altering DNA sequences. Specifically, methylation of histone H3 at lysine 9 (H3K9) is a repressive mark associated with chromatin condensation and transcriptional silencing. This modification exists in mono- (H3K9me1), di- (H3K9me2), and tri-methylated (H3K9me3) states, each with distinct genomic distributions and functional consequences. H3K9me2—the primary mark deposited by euchromatic histone-lysine N-methyltransferase 2 (EHMT2/G9a)—covers broad regions of transcriptionally inactive euchromatin, facilitating the repression of tumor suppressor genes (TSGs) in physiological and pathological contexts [2] [5]. G9a catalyzes H3K9me1/2 through its evolutionarily conserved SET domain, which forms a hydrophobic channel accommodating the histone substrate. The ankyrin repeat domain of G9a further recruits corepressor complexes, consolidating gene silencing [2] [6]. This epigenetic "writing" function positions G9a as a master regulator of cellular identity during development and a potent oncogenic driver when dysregulated.

Table 1: Histone H3K9 Methylation States and Functional Roles

ModificationCatalyzing EnzymeGenomic DistributionFunctional Outcome
H3K9me1G9a/GLPActive promotersTranscriptional priming
H3K9me2G9a/GLPBroad euchromatic regionsFacultative heterochromatin formation
H3K9me3SUV39H1/2Constitutive heterochromatinChromatin compaction

G9a Methyltransferase in Oncogenesis and Leukemogenesis

G9a is overexpressed in diverse cancers (e.g., prostate, leukemia, glioblastoma) and correlates with poor prognosis. Its oncogenicity stems from multifaceted mechanisms:

  • TSG Silencing: G9a deposits H3K9me2 at promoters of critical TSGs (e.g., CDKN1A/p21, RUNX3), recruiting DNA methyltransferases (DNMTs) and heterochromatin protein 1 (HP1) to enforce heritable repression [2] [6].
  • Lineage Plasticity: In acute myeloid leukemia (AML), G9a maintains HOXA9 expression—a key determinant of hematopoietic stem cell self-renewal—by repressing differentiation-associated genes. G9a knockout impedes AML proliferation by disrupting HOXA9-driven transcriptional networks [3] [8].
  • Metastasis Promotion: G9a induces epithelial-mesenchymal transition (EMT) by silencing adhesion molecules (e.g., E-cadherin) and activating pro-metastatic transcription factors [2] [6].In leukemia models, high G9a expression sustains oncogenic programs by globally elevating H3K9me2 levels, making it a critical dependency factor [3] [10].

Current Landscape of G9a Inhibitors and Therapeutic Gaps

First-generation G9a inhibitors include:

  • BIX-01294: A diazepine-quinazolinamine derivative inhibiting G9a’s SET domain. While effective in vitro, its cellular potency is limited by poor pharmacokinetics [3].
  • UNC0638/0642: Optimized for improved selectivity but exhibit toxicity in in vivo models [8].
  • Dual-targeting Agents (e.g., CM-272): Simultaneously inhibit G9a and DNMTs, showing promise in hematological malignancies [8].Therapeutic gaps persist in leukemia: few inhibitors exhibit selective cytotoxicity toward malignant versus normal cells, and resistance emerges via compensatory pathways (e.g., unfolded protein response). DCG066 addresses these gaps through its novel scaffold and leukemia-specific activity [3] [4].

Table 2: Current G9a Inhibitors and Limitations

InhibitorChemical ClassKey Limitations
BIX-01294Diazepine-quinazolinamineLow cellular potency, off-target effects
UNC0638QuinazolineIn vivo toxicity
CM-272Dual-target (G9a/DNMT)Complex mechanism of action
DCG066Novel urea derivativePreclinical data only (as of 2025)

Properties

CAS Number

494786-13-9

Product Name

DCG066

IUPAC Name

3-[4-[[4-[hydroxy-bis[4-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]methyl]phenyl]-1,1-dimethylurea

Molecular Formula

C30H31F6N3O2

Molecular Weight

579.6 g/mol

InChI

InChI=1S/C30H31F6N3O2/c1-38(2)27(40)37-26-13-3-20(4-14-26)19-39-17-15-23(16-18-39)28(41,21-5-9-24(10-6-21)29(31,32)33)22-7-11-25(12-8-22)30(34,35)36/h3-14,23,41H,15-19H2,1-2H3,(H,37,40)

InChI Key

PMPKMTDYPOAEEH-UHFFFAOYSA-N

SMILES

CN(C)C(=O)NC1=CC=C(C=C1)CN2CCC(CC2)C(C3=CC=C(C=C3)C(F)(F)F)(C4=CC=C(C=C4)C(F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

DCG066;

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)CN2CCC(CC2)C(C3=CC=C(C=C3)C(F)(F)F)(C4=CC=C(C=C4)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.